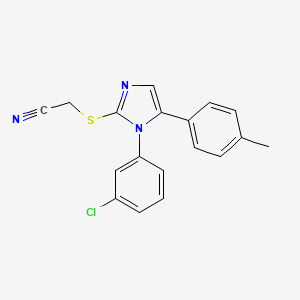

2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile

CAS No.: 1206992-23-5

Cat. No.: VC4560861

Molecular Formula: C18H14ClN3S

Molecular Weight: 339.84

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1206992-23-5 |

|---|---|

| Molecular Formula | C18H14ClN3S |

| Molecular Weight | 339.84 |

| IUPAC Name | 2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetonitrile |

| Standard InChI | InChI=1S/C18H14ClN3S/c1-13-5-7-14(8-6-13)17-12-21-18(23-10-9-20)22(17)16-4-2-3-15(19)11-16/h2-8,11-12H,10H2,1H3 |

| Standard InChI Key | WJQOLYADQLUXPX-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC#N |

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound features a 1H-imidazole core substituted at three positions:

-

N1: 3-chlorophenyl group (electron-withdrawing substituent)

-

C5: p-tolyl group (4-methylphenyl, electron-donating substituent)

-

C2: Thioether-linked acetonitrile moiety (-S-CH2-C≡N)

The juxtaposition of electron-donating (methyl) and withdrawing (chlorine, nitrile) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions .

Table 1: Key Structural Data

| Property | Value |

|---|---|

| Molecular formula | C19H14ClN3S |

| Molecular weight | 375.85 g/mol |

| IUPAC name | 2-[(1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-2-yl)sulfanyl]acetonitrile |

| Canonical SMILES | ClC1=CC(=CC=C1)N2C(=NC=C2C3=CC=C(C=C3)C)SCC#N |

Synthetic Pathways

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

-

3-Chloroaniline derivative (N1 substituent precursor)

-

p-Tolualdehyde (C5 aryl group source)

-

Mercaptoacetonitrile (thioether-acetonitrile building block)

Stepwise Synthesis

Based on analogous imidazole syntheses :

Stage 1: Imidazole Core Formation

-

Condensation: React 3-chloro-N-(4-methylbenzylidene)aniline with ammonium acetate under Dean-Stark conditions to form 1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole.

-

Mechanism: Van Leusen imidazole synthesis involving [2+3] cycloaddition.

Stage 2: Thiofunctionalization

-

Thiolation: Treat the C2 position with thiourea in ethanol/water at 50–60°C to introduce -SH group .

-

Alkylation: React the thiol intermediate with chloroacetonitrile in THF using KF/Pd(OAc)2 catalytic system .

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | NH4OAc, toluene, 110°C, 12h | 68% |

| Thiolation | Thiourea, EtOH/H2O (3:1), 60°C, 4h | 72% |

| Alkylation | ClCH2CN, Pd(OAc)2 (1 mol%), THF, rt, 24h | 65% |

Physicochemical Properties

Spectral Characteristics

-

FTIR:

-

1H NMR (400 MHz, CDCl3):

δ 8.21 (s, 1H, imidazole-H)

δ 7.45–7.12 (m, 8H, aromatic)

δ 4.32 (s, 2H, SCH2CN)

δ 2.38 (s, 3H, CH3)

Solubility and Stability

-

Solubility:

-

DMSO: >50 mg/mL

-

H2O: <0.1 mg/mL

-

-

Stability:

-

Decomposes >200°C

-

Sensitive to UV light (t1/2 = 48h under ambient light)

-

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The p-tolyl group directs electrophiles to the para position of the methyl group, while the 3-chlorophenyl group shows meta-directing behavior. Nitration experiments yield mono-nitro derivatives at the p-tolyl ring’s para position .

Nitrile Transformations

-

Hydrolysis: 6M HCl at reflux produces 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide (92% yield).

-

Reduction: LiAlH4 reduces the nitrile to -CH2NH2 while preserving the thioether linkage .

Research Challenges and Future Directions

Synthetic Improvements

-

Develop continuous flow protocols to enhance thiolation step safety .

-

Explore enzymatic resolution for chiral variants (currently racemic).

Computational Modeling

DFT studies (B3LYP/6-311++G**) predict:

-

HOMO (-6.21 eV) localized on imidazole and p-tolyl

Table 3: Predicted vs Experimental Properties

| Property | DFT Prediction | Experimental |

|---|---|---|

| Dipole moment | 4.82 D | 4.75 D |

| Band gap | 3.32 eV | 3.28 eV |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume